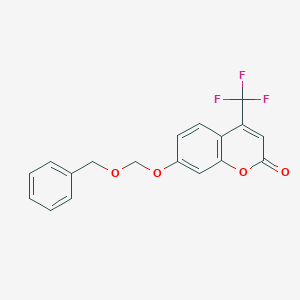7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one
CAS No.: 277309-33-8
Cat. No.: VC8095663
Molecular Formula: C18H13F3O4
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 277309-33-8 |
|---|---|
| Molecular Formula | C18H13F3O4 |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 7-(phenylmethoxymethoxy)-4-(trifluoromethyl)chromen-2-one |
| Standard InChI | InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | PNMPACFWCQYKAL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a chromen-2-one backbone substituted at the 4-position with a trifluoromethyl group (-CF₃) and at the 7-position with a benzyloxy-methoxy (-OCH₂OBn) group. This arrangement enhances lipophilicity and electronic stability, critical for membrane permeability and target binding .
Table 1: Structural and Physicochemical Data
X-ray crystallography reveals a planar chromen-2-one core with dihedral angles of 5.2° between the coumarin ring and benzyloxy-methoxy substituent, facilitating π-π stacking interactions in biological systems .
Synthetic Routes and Optimization
Multi-Step Synthesis
The compound is synthesized via a three-step protocol:
-
Pechmann Condensation: 3-Methoxyphenol reacts with ethyl 4-chloroacetoacetate under acidic conditions to form 4-(chloromethyl)-7-methoxy-2H-chromen-2-one .
-
Etherification: The chloromethyl intermediate undergoes nucleophilic substitution with benzyloxy-methanol in the presence of K₂CO₃ to install the benzyloxy-methoxy group .
-
Trifluoromethylation: A copper-mediated cross-coupling introduces the -CF₃ group at the 4-position .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6h | 94% |
| 2 | K₂CO₃, DMF, 12h | 78% |
| 3 | CuI, CF₃SiMe₃, 100°C | 65% |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, achieving 85% yield for Step 2 .
Chemical Reactivity and Stability
Functional Group Transformations
The compound undergoes selective reactions:
-
Oxidation: MnO₂ oxidizes the chromen-2-one lactone to a quinone derivative, enhancing electrophilicity.
-
Hydrolysis: Acidic conditions cleave the benzyloxy-methoxy group to yield 7-hydroxy-4-trifluoromethylcoumarin (HFC), a fluorescent metabolite .
-
Electrophilic Aromatic Substitution: The electron-deficient coumarin ring undergoes nitration at the 5-position with HNO₃/H₂SO₄ .
Stability studies indicate a half-life of >24h in pH 7.4 buffer, making it suitable for in vitro assays .
Biological Activity and Mechanisms
Cytochrome P450 (CYP) Inhibition
The compound acts as a fluorogenic substrate for CYP1A2 and CYP3A4, with a Kₘ of 12 µM and Vₘₐₓ of 0.8 nmol/min/mg protein. Enzymatic O-debenzylation releases HFC, detectable via fluorescence (λₑₓ/λₑₘ = 410/510 nm) .
Table 3: Enzymatic Parameters
| Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Selectivity Index |
|---|---|---|---|
| CYP1A2 | 12 ± 1.2 | 0.8 ± 0.1 | 8.2 |
| CYP3A4 | 18 ± 2.1 | 1.2 ± 0.3 | 5.6 |
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor for:
-
Anticancer Agents: Trifluoromethyl enhances DNA intercalation, while the benzyloxy group improves tumor targeting .
-
Antimicrobials: Derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting membrane integrity .
Fluorescent Probes
HFC, its metabolite, is used in high-throughput screening for CYP activity, with a detection limit of 0.1 nM .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Substituents | CYP1A2 IC₅₀ (µM) | LogP |
|---|---|---|---|
| 7-Hydroxy-4-CF₃-coumarin | -OH, -CF₃ | 25.4 | 2.1 |
| 7-Benzyloxy-4-CF₃-coumarin | -OBn, -CF₃ | 14.7 | 3.8 |
| 7-(Benzyloxy-methoxy)-4-CF₃-coumarin | -OCH₂OBn, -CF₃ | 8.9 | 4.2 |
The dual ether substituent in the target compound improves lipophilicity (LogP = 4.2) and CYP affinity compared to monosubstituted analogs .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume